Ethyl 4-acetyl-2-chlorobenzoate
Description
Ethyl 4-acetyl-2-chlorobenzoate is a benzoate ester derivative featuring a chlorine substituent at the ortho position and an acetyl group at the para position on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as polarity, solubility, and reactivity, which distinguish it from other substituted benzoates. The compound is likely synthesized via esterification of 4-acetyl-2-chlorobenzoic acid with ethanol, a common method for preparing aromatic esters . Its applications span pharmaceutical intermediates, agrochemicals, and organic synthesis, where the acetyl and chloro groups serve as reactive handles for further functionalization.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-chlorobenzoate |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |
InChI Key |
OMQXJFKJFXCFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-2-chlorobenzoate typically involves the esterification of 4-acetyl-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of ethyl 4-acetyl-2-aminobenzoate or ethyl 4-acetyl-2-thiobenzoate.
Oxidation: Formation of ethyl 4-carboxy-2-chlorobenzoate.
Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-chlorobenzoate.
Scientific Research Applications
Ethyl 4-acetyl-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-2-chlorobenzoate involves its interaction with various molecular targets. The chlorine atom and acetyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-acetyl-2-chlorobenzoate shares structural motifs with several benzoate esters, including variations in substituent type, position, and electronic effects.
Structural and Functional Group Variations
Key analogs include:
- Ethyl 4-chlorobenzoate : Lacks the acetyl group, reducing steric hindrance and electronic complexity.
- Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate: Contains a conjugated benzylidene group, enabling π-π interactions and planar molecular geometry .
Physicochemical Properties
The table below summarizes inferred or reported properties of selected analogs:
Notes:
- Melting Points: The acetyl and chloro groups in this compound likely increase melting points compared to non-acetylated analogs due to enhanced intermolecular dipole-dipole interactions .
- Solubility : The acetyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to simpler esters like ethyl 4-chlorobenzoate.
- Reactivity : The ortho-chloro substituent may sterically hinder nucleophilic attacks at the ester carbonyl, whereas the para-acetyl group could activate the ring for electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
